3,4,5-Triphenyl-1,2,4-triazole

Descripción general

Descripción

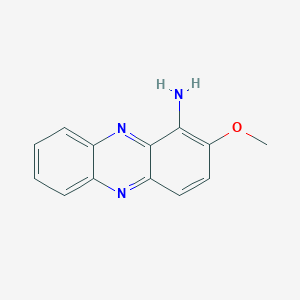

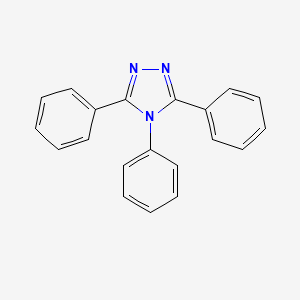

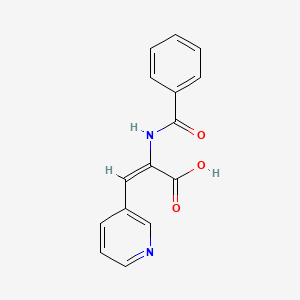

3,4,5-Triphenyl-1,2,4-triazole is a multifunctional n-type aggregation-induced emission (AIEgen) compound . It has been designed and synthesized as an n-type multifunctional AIEgen of tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole (BTPE-TAZ) . This compound can serve as both light-emitting and electron-transporting layers in organic light-emitting devices .

Synthesis Analysis

The synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods .Molecular Structure Analysis

The molecular structure of 3,4,5-Triphenyl-1,2,4-triazole is characterized by a five-membered ring containing three nitrogen atoms . The compound has a molecular weight of 297.363 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Triazole derivatives, including those related to 3,4,5-Triphenyl-1,2,4-triazole, have been studied for their efficacy in preventing corrosion and dissolution of metals like mild steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors varies based on their structure and the nature of substituents present in the molecule. These inhibitors are particularly effective in hydrochloric acid solutions, showing inhibition efficiencies up to 99.6% (Bentiss et al., 2007).

Organic Light-Emitting Devices (OLEDs)

- Certain derivatives of 3,4,5-Triphenyl-1,2,4-triazole have been synthesized for use in phosphorescent OLEDs. These compounds, when used as electron-transporting materials, have contributed to devices with high external quantum efficiency and deep blue color emission. The incorporation of a silicon atom between two triazole molecules has been a key innovation in this field (Kwon et al., 2010).

Pharmaceutical Applications

- Research has been conducted to develop low-toxic and high-efficiency medicines based on derivatives of 3,4,5-Triphenyl-1,2,4-triazole. These derivatives have shown potential in various pharmacological activities. The work involves synthesizing new compounds and examining their antimicrobial activity (Samelyuk & Kaplaushenko, 2013).

Supramolecular Chemistry

- Triazole derivatives are also significant in supramolecular chemistry due to their versatile binding capabilities. They can interact with various biological targets through hydrogen bonding and dipole interactions. This makes them useful in a range of applications, including drug design, catalysis, and material science (Schulze & Schubert, 2014).

Antimycobacterial Agents

- Some triazole derivatives have been identified as potent antimycobacterial agents, effective against strains of Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds have shown potential in the treatment of tuberculosis, with minimal cytotoxicity against mammalian cell lines (Karabanovich et al., 2019).

Copper(I) Complexes

- Copper(I) complexes with triazole ligands have been synthesized and exhibit interesting photophysical properties. These complexes show potential applications in areas such as luminescent materials and as part of catalytic systems (Chen et al., 2017).

Propiedades

IUPAC Name |

3,4,5-triphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSIOOHJBUDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347855 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Triphenyl-1,2,4-triazole | |

CAS RN |

4073-72-7 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)